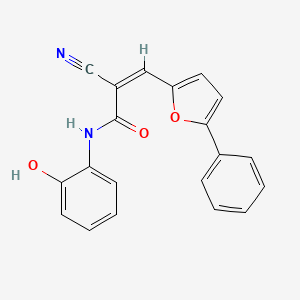
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide, also known as CFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. CFA is a derivative of acrylamide and has a unique molecular structure that makes it a versatile compound for various applications.
作用機序
The mechanism of action of (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide varies depending on the application. In medicinal chemistry, this compound induces apoptosis and inhibits cell proliferation by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. In antimicrobial activity, this compound disrupts the cell membrane of bacteria and fungi, leading to cell death. In enzyme inhibition, this compound binds to the active site of enzymes, preventing substrate binding and inhibiting enzyme activity.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In medicinal chemistry, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In antimicrobial activity, this compound has been shown to have potent antibacterial and antifungal activity. In enzyme inhibition, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified by recrystallization and column chromatography. This compound has a unique molecular structure that makes it a versatile compound for various applications. However, this compound also has limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research and development of (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide. In medicinal chemistry, this compound can be further investigated for its potential application in the treatment of cancer and other diseases. In antimicrobial activity, this compound can be further investigated for its potential application in the development of new antibiotics and antifungal agents. In material science, this compound can be further investigated for its potential application in optoelectronic devices and organic solar cells. In biochemistry, this compound can be further investigated for its potential application in the treatment of Alzheimer's disease and other neurodegenerative diseases.
Conclusion:
This compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. This compound has a unique molecular structure that makes it a versatile compound for various applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound have been discussed in this paper. This compound has shown promising results in various scientific research applications and has the potential to be developed further for various applications.
合成法
The synthesis of (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide involves the reaction of 2-hydroxybenzaldehyde, 2-phenylfuran-5-carboxylic acid, and acrylonitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction followed by a Michael addition reaction to yield this compound. The purity and yield of this compound can be increased by recrystallization and column chromatography.
科学的研究の応用
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been investigated for its antimicrobial properties. Studies have shown that this compound has potent antibacterial and antifungal activity against various strains of bacteria and fungi.
In material science, this compound has been investigated for its optical and electronic properties. This compound has been used as a building block for the synthesis of luminescent materials and organic semiconductors. This compound has also been investigated for its potential application in organic solar cells.
In biochemistry, this compound has been investigated for its enzyme inhibitory properties. Studies have shown that this compound inhibits the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been investigated for its potential application in the treatment of Alzheimer's disease.
特性
IUPAC Name |
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c21-13-15(20(24)22-17-8-4-5-9-18(17)23)12-16-10-11-19(25-16)14-6-2-1-3-7-14/h1-12,23H,(H,22,24)/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFFPNFXWIOMIE-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2857019.png)
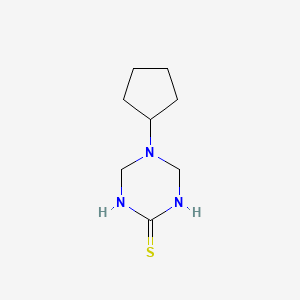
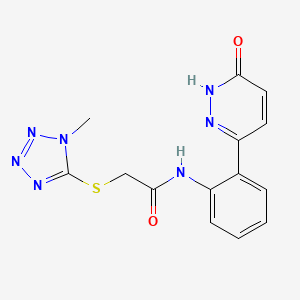
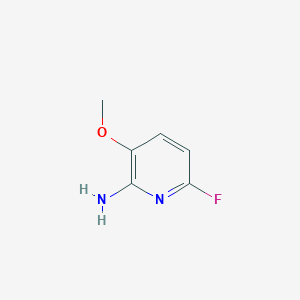
![4-(2-(benzo[d]thiazole-6-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2857025.png)
![6-Tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2857027.png)
![N-{3-ethoxyspiro[3.3]heptan-1-yl}-N,2,4-trimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2857028.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-chlorophenyl)acetamide](/img/structure/B2857029.png)
![N-allyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2857032.png)
![3-benzyl-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857036.png)
![ethyl 2-[2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2857037.png)
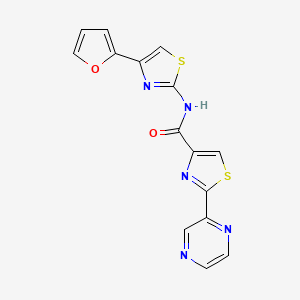

![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2857042.png)
